Ethyl (ethoxycarbonyl)methylcarbamate
Overview
Description
Ethyl (ethoxycarbonyl)methylcarbamate is an organic compound with the molecular formula C7H13NO4. It is an ester derivative of glycine, commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
Target of Action
Ethyl 2-(ethoxycarbonylamino)acetate is a chemical compound with the molecular formula C7H13NO4 The primary targets of this compound are currently not well-documented in the literature
Biochemical Pathways
For instance, some acetogens have been found to utilize the reductive acetyl-CoA pathway, also known as the Wood–Ljungdahl pathway . This pathway involves the fixation of CO2 and energy storage, enabling lithotrophic growth . .
Biochemical Analysis
Cellular Effects
The cellular effects of Ethyl 2-(ethoxycarbonylamino)acetate are currently unknown. Related compounds have been shown to have effects on various types of cells. For example, ethyl acetate has been shown to have neuroprotective effects on primary cortical neuronal cells .
Temporal Effects in Laboratory Settings
Related compounds such as ethyl acetate have been shown to have significant effects over time in laboratory settings .
Dosage Effects in Animal Models
The effects of Ethyl 2-(ethoxycarbonylamino)acetate at different dosages in animal models are not well studied. Related compounds have shown dose-dependent effects in animal models .
Transport and Distribution
Related compounds such as acetate have been shown to be transported and distributed within cells and tissues .
Subcellular Localization
Related compounds such as acetyl-CoA carboxylase 2 have been shown to be present in the cytosol and nuclei of many cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (ethoxycarbonyl)methylcarbamate can be synthesized through the reaction of glycine ethyl ester with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of ethyl 2-(ethoxycarbonylamino)acetate often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl (ethoxycarbonyl)methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form glycine and ethanol.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: Glycine and ethanol.
Reduction: Ethyl 2-aminoacetate.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl (ethoxycarbonyl)methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and protein synthesis.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of fine chemicals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacks the amino group.
Methyl 2-(ethoxycarbonylamino)acetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-aminoacetate: The reduced form of ethyl 2-(ethoxycarbonylamino)acetate .
Uniqueness
Ethyl (ethoxycarbonyl)methylcarbamate is unique due to its dual functionality as both an ester and an amino acid derivative. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-3-11-6(9)5-8-7(10)12-4-2/h3-5H2,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKAHUKYJCNDDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045274 | |
Record name | Ethyl [(ethoxycarbonyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
999-30-4 | |
Record name | NSC16588 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl [(ethoxycarbonyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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